molecular formula C13H15N3O4S B7687204 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione

6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione

Cat. No. B7687204
M. Wt: 309.34 g/mol
InChI Key: CQGKIWBZJPRYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as PQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQD is a quinoxaline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking its activation by glutamate, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the activity of the receptor and alter its downstream signaling pathways.
Biochemical and Physiological Effects:
6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to exhibit a range of biochemical and physiological effects, including the modulation of NMDA receptor activity, the inhibition of glutamate release, and the reduction of neuronal excitotoxicity. These effects have been linked to a range of potential therapeutic applications, including the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione for use in lab experiments is its well-characterized mechanism of action and its ability to selectively modulate NMDA receptor activity. However, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione also has some limitations, including its relatively low potency compared to other NMDA receptor antagonists and its potential for off-target effects.

Future Directions

There are a number of potential future directions for research on 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione, including the development of more potent and selective NMDA receptor antagonists, the investigation of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione's potential therapeutic applications in neurodegenerative diseases, and the exploration of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione's effects on other signaling pathways and receptors. Additionally, further research is needed to fully understand the potential advantages and limitations of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione for use in lab experiments and clinical applications.

Synthesis Methods

The synthesis of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2,3-dichloroquinoxaline with piperidine to form 2,3-bis(piperidin-1-yl)quinoxaline. This intermediate is then treated with sodium sulfite to form the final product, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione.

Scientific Research Applications

6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione has been investigated for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the primary uses of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione is as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a range of physiological processes including learning and memory.

properties

IUPAC Name

6-piperidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-12-13(18)15-11-8-9(4-5-10(11)14-12)21(19,20)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGKIWBZJPRYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.